molecular formula C12H13ClN4O B11042856 2-chloro-6-methoxy-5,5,6-trimethyl-1H-pyridine-3,4,4-tricarbonitrile

2-chloro-6-methoxy-5,5,6-trimethyl-1H-pyridine-3,4,4-tricarbonitrile

Cat. No.: B11042856
M. Wt: 264.71 g/mol
InChI Key: ASWIEYRHQVFTGR-UHFFFAOYSA-N
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Description

2-chloro-6-methoxy-5,5,6-trimethyl-1H-pyridine-3,4,4-tricarbonitrile is an organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with chlorine, methoxy, and trimethyl groups, along with three nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methoxy-5,5,6-trimethyl-1H-pyridine-3,4,4-tricarbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of a methoxy-substituted pyridine derivative, followed by the introduction of trimethyl groups and nitrile functionalities under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions and to maintain the integrity of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methoxy-5,5,6-trimethyl-1H-pyridine-3,4,4-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-chloro-6-methoxy-5,5,6-trimethyl-1H-pyridine-3,4,4-tricarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-5,5,6-trimethyl-1H-pyridine-3,4,4-tricarbonitrile involves its interaction with specific molecular targets. The presence of nitrile groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and trimethyl groups contribute to its lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5,5,6-trimethyl-1H-pyridine-3,4,4-tricarbonitrile
  • 6-methoxy-5,5,6-trimethyl-1H-pyridine-3,4,4-tricarbonitrile
  • 2-chloro-6-methoxy-1H-pyridine-3,4,4-tricarbonitrile

Uniqueness

2-chloro-6-methoxy-5,5,6-trimethyl-1H-pyridine-3,4,4-tricarbonitrile is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

2-chloro-6-methoxy-5,5,6-trimethyl-1H-pyridine-3,4,4-tricarbonitrile

InChI

InChI=1S/C12H13ClN4O/c1-10(2)11(3,18-4)17-9(13)8(5-14)12(10,6-15)7-16/h17H,1-4H3

InChI Key

ASWIEYRHQVFTGR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=C(C1(C#N)C#N)C#N)Cl)(C)OC)C

Origin of Product

United States

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